Cas no 2277870-55-8 (3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
![3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- structure](https://ja.kuujia.com/scimg/cas/2277870-55-8x500.png)
3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- 化学的及び物理的性質
名前と識別子
-
- 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-
-
- インチ: 1S/C15H17NO4/c17-14(18)13-11-6-7-16(8-12(11)13)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13?/m1/s1
- InChIKey: PVIUFHFXCSRLSH-OJRHAOMCSA-N
- SMILES: [C@]12([H])[C@]([H])(C1C(O)=O)CCN(C(OCC1=CC=CC=C1)=O)C2
3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691882-5.0g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 5.0g |
$4890.0 | 2025-03-12 | |
Enamine | EN300-691882-10.0g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 10.0g |
$7250.0 | 2025-03-12 | |
Enamine | EN300-691882-0.05g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 0.05g |
$1417.0 | 2025-03-12 | |
Enamine | EN300-691882-0.5g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 0.5g |
$1619.0 | 2025-03-12 | |
Enamine | EN300-691882-1.0g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 1.0g |
$1686.0 | 2025-03-12 | |
Enamine | EN300-691882-0.1g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 0.1g |
$1484.0 | 2025-03-12 | |
Enamine | EN300-691882-2.5g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 2.5g |
$3304.0 | 2025-03-12 | |
Enamine | EN300-691882-0.25g |
rac-(1R,6S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2277870-55-8 | 95.0% | 0.25g |
$1551.0 | 2025-03-12 |
3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-に関する追加情報
Introduction to 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- (CAS No. 2277870-55-8)
3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- (CAS No. 2277870-55-8) is a unique and structurally complex compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds and is characterized by its bicyclic ring system and the presence of a phenylmethyl ester group. The specific stereochemistry of the compound, denoted by the (1S,6R)-configuration, adds to its complexity and potential biological activity.
The structural features of 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- make it an interesting candidate for various applications in drug discovery and development. The azabicyclic core provides a rigid scaffold that can influence the conformational flexibility and binding properties of the molecule, which is crucial for optimizing its pharmacological profile. Additionally, the presence of the phenylmethyl ester group can enhance the lipophilicity and cell membrane permeability of the compound, potentially improving its bioavailability.
Recent studies have explored the potential therapeutic applications of 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating a wide range of diseases including cardiovascular disorders, neurological conditions, and metabolic disorders. The unique structure of this compound allows it to interact with specific GPCR subtypes in a highly selective manner, which could lead to the development of more effective and safer drugs.
In addition to its potential as a GPCR modulator, 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- is a challenging task due to its complex structure and specific stereochemistry. However, recent advancements in synthetic chemistry have led to the development of efficient and scalable methods for its preparation. These methods typically involve multi-step reactions that include ring-closing metathesis (RCM), asymmetric hydrogenation, and esterification steps to achieve the desired product with high purity and yield.
The pharmacokinetic properties of 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- have also been studied in detail. Preclinical studies in animal models have demonstrated that this compound exhibits favorable pharmacokinetic profiles with good oral bioavailability and a long half-life in plasma. These properties make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- in treating various diseases. Early results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects observed at therapeutic doses. These findings are promising and warrant further investigation in larger clinical trials.
In conclusion, 3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)- (CAS No. 2277870-55-8) is a promising compound with potential applications in drug discovery and development due to its unique structural features and biological activities. Ongoing research continues to explore its therapeutic potential in various disease areas, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
2277870-55-8 (3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-) Related Products
- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)
- 6509-07-5(dimethyloxirane-2-carbonitrile)
- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)
- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)
- 615-82-7(DL-Leucyl-glycine)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 62893-19-0(Cefoperazone)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)




